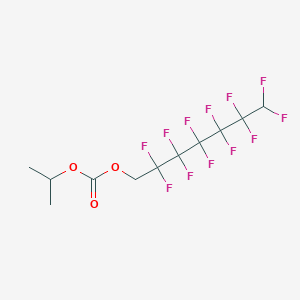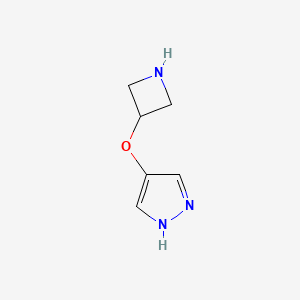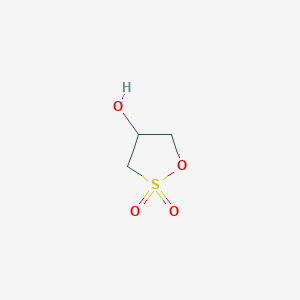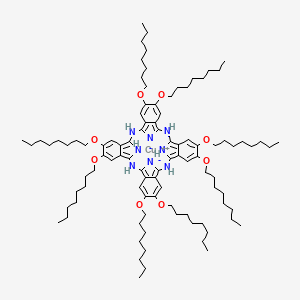![molecular formula C11H4F6N4 B12084690 Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- CAS No. 886761-88-2](/img/structure/B12084690.png)
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- is a chemical compound characterized by the presence of a diazenyl group attached to a phenyl ring substituted with trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate nitrile compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]- involves its interaction with molecular targets through the diazenyl group. This interaction can lead to the activation or inhibition of specific pathways, depending on the context of its use. The compound’s effects are mediated by its ability to form stable complexes with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in catalysis and organic transformations.
Propanedinitrile, 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-: Another compound with similar structural features and chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
886761-88-2 |
|---|---|
Formule moléculaire |
C11H4F6N4 |
Poids moléculaire |
306.17 g/mol |
Nom IUPAC |
2-[[3,5-bis(trifluoromethyl)phenyl]diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H4F6N4/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)20-21-9(4-18)5-19/h1-3,9H |
Clé InChI |
SOMJBPTVPYIDCS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)N=NC(C#N)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)







![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)


